The synthesis of 6-Chloro Pantoprazole typically involves chemical modifications of existing Pantoprazole derivatives. Various patents and scientific studies document methods for synthesizing this compound, highlighting its potential as a pharmaceutical agent with improved efficacy or reduced side effects compared to other proton pump inhibitors .
6-Chloro Pantoprazole falls under the classification of benzimidazole derivatives and is categorized as a proton pump inhibitor. It acts by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric epithelium, thereby reducing gastric acid secretion.
The synthesis of 6-Chloro Pantoprazole can be achieved through several methods, primarily focusing on the chlorination of Pantoprazole or its precursors. The general synthetic route involves:
The synthesis typically requires careful temperature control and monitoring through techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the reaction proceeds efficiently without unwanted by-products. The reaction conditions often involve maintaining low temperatures during chlorination to minimize side reactions .
6-Chloro Pantoprazole retains the core structure of Pantoprazole, characterized by a benzimidazole ring with various substituents. The introduction of chlorine at the 6-position alters its electronic properties and potentially its biological activity.
The molecular formula for 6-Chloro Pantoprazole is with a molecular weight of approximately 393.83 g/mol. The compound's structural data can be represented in various forms including 2D and 3D molecular models that illustrate the spatial arrangement of atoms.
The primary chemical reactions involving 6-Chloro Pantoprazole include:
The stability and reactivity of 6-Chloro Pantoprazole are influenced by its functional groups, particularly the electron-withdrawing chlorine atom which can enhance nucleophilicity at other sites on the molecule .
The mechanism of action for 6-Chloro Pantoprazole involves inhibition of the hydrogen-potassium ATPase enzyme located in gastric parietal cells. By blocking this enzyme, the drug effectively reduces gastric acid secretion.
Pharmacodynamic studies indicate that compounds like 6-Chloro Pantoprazole exhibit rapid onset and prolonged duration of action, making them effective in managing conditions like peptic ulcers and gastroesophageal reflux disease .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties .
6-Chloro Pantoprazole is primarily studied for its potential applications in treating acid-related disorders. Its enhanced pharmacological profile may lead to improved therapeutic outcomes compared to existing treatments. Research continues into its efficacy in various formulations, including intravenous preparations for acute care settings .
6-Chloro Pantoprazole is a structurally modified derivative of the proton pump inhibitor (PPI) pantoprazole, distinguished by a chlorine atom at the C6 position of the benzimidazole ring. Its systematic IUPAC name is 6-chloro-5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, reflecting three key structural features: (1) the chloro substituent at C6, (2) the difluoromethoxy group at C5, and (3) the sulfinyl bridge connecting the benzimidazole and dimethoxypyridine moieties [3] [5].
The compound has the molecular formula C₁₆H₁₄ClF₂N₃O₄S and a molecular weight of 417.815 g/mol. Its CAS Registry Number (1203557-78-1) provides a unique identifier for chemical databases and procurement. The SMILES string (COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC
) and InChIKey (YRHDACUGVKVGLN-UHFFFAOYSA-N
) enable precise computational modeling and spectral verification [3] [5]. Physicochemical properties include:
Table 1: Key Identifiers of 6-Chloro Pantoprazole
Property | Value |
---|---|
IUPAC Name | 6-Chloro-5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole |
CAS Number | 1203557-78-1 |
Molecular Formula | C₁₆H₁₄ClF₂N₃O₄S |
Molecular Weight | 417.815 g/mol |
SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC |
InChIKey | YRHDACUGVKVGLN-UHFFFAOYSA-N |
Pantoprazole emerged as a second-generation PPI to improve acid stability and target specificity over pioneering compounds like omeprazole. Its development focused on optimizing the benzimidazole C5 substituent, replacing omeprazole's methoxy group with a difluoromethoxy moiety (-OCF₂H) to enhance metabolic stability and reduce off-target effects [1]. During process chemistry development, researchers identified chloro-substituted derivatives like 6-Chloro Pantoprazole as synthetic impurities or deliberate analogs.
The formation of chloro derivatives occurs under specific conditions:
Table 2: Evolution of Key Pantoprazole Derivatives
Compound | Structural Feature | Development Rationale |
---|---|---|
Omeprazole | C5-Methoxy benzimidazole | First-generation PPI; acid-labile |
Pantoprazole | C5-Difluoromethoxy benzimidazole | Enhanced stability; targeted inhibition |
6-Chloro Pantoprazole | C6-Chloro modification | Byproduct study; SAR exploration |
Chloro substitution at the C6 position of benzimidazoles represents a strategic modification to fine-tune bioactivity. This alteration impacts three key areas:
Electronic and Steric Effects
Biological Activity Enhancement
Synthetic Versatility
Table 3: Synthetic Methods for Chloro-Substituted Benzimidazoles
Method | Conditions | Yield | Advantages |
---|---|---|---|
Conventional Condensation | o-Phenylenediamine + aldehydes, 6–12 h reflux | 70–91% | Standard protocol; no specialized equipment |
Microwave-Assisted | Na₂S₂O₅, 10–15 min irradiation | 90–99% | Rapid; high yield; energy-efficient |
Alkylation | K₂CO₃, substituted halides, 12–24 h | 26–43% | Flexible N1-functionalization |
Comprehensive Compound Index
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7